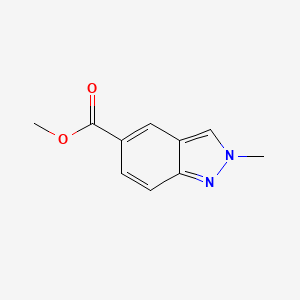

Methyl 2-methyl-2H-indazole-5-carboxylate

Description

Methyl 2-methyl-2H-indazole-5-carboxylate (CAS No. 1092351-86-4) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . Its structure comprises an indazole core substituted with a methyl group at the 2-position and a methoxycarbonyl group at the 5-position. Key physicochemical properties include a density of 1.23 g/cm³ and storage recommendations of 2–8°C in a sealed, dry environment . This compound is widely utilized in medicinal chemistry, particularly as a precursor in synthesizing bromodomain inhibitors (e.g., bromodomain 2-specific inhibitors) due to its ability to undergo regioselective bromination .

Properties

IUPAC Name |

methyl 2-methylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653315 | |

| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092351-86-4 | |

| Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through a multi-step process involving the construction of the indazole core followed by selective substitution at the 2-position and esterification at the 5-position. The key stages include:

- Preparation of substituted indazole intermediates via cyclization reactions.

- Regioselective N-alkylation to introduce the methyl group at the nitrogen position.

- Carboxylation or esterification at the 5-position to form the carboxylate ester.

This approach is supported by recent advances in regioselective alkylation, particularly the N1- and N2-alkylation of indazole, which can be tailored to favor specific isomers through reagent and condition control.

Preparation of Indazole Core

Method A: Cyclocondensation Approach

- Starting Material: 4-hydrazinobenzoic acid or hydrazine derivatives.

- Procedure: Condensation with 1,3-dicarbonyl compounds under acidic conditions (e.g., dilute sulfuric acid in methanol) to form the indazole ring system.

- Outcome: Formation of methyl 5-bromo-1H-indazole-3-carboxylate or similar derivatives, which serve as precursors for further functionalization.

Method B: Microwave-Assisted Coupling

- Starting Material: 3-bromo-1H-indazole.

- Procedure: Microwave irradiation with phenylboronic acids or substituted boronic esters to introduce phenyl or other aryl groups at the 3-position, followed by esterification or hydrolysis to yield the desired ester.

Regioselective N-Alkylation

Recent studies have demonstrated high regioselectivity in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, favoring either N1- or N2-positions based on reaction conditions:

- N1-alkylation: Achieved via deprotonation with bases such as sodium hydride in solvents like DMF, followed by alkyl halides, with chelation control favoring N1 substitution.

- N2-alkylation: Enhanced by employing Mitsunobu conditions, chelation with metal cations, or specific non-covalent interactions, leading to high yields (>90%) of N2-alkylated products.

Table 1: Regioselective Alkylation Conditions

| Alkylation Type | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| N1-alkylation | Sodium hydride, alkyl halide, DMF | Up to 98% | Chelation control favors N1 |

| N2-alkylation | Mitsunobu reaction, alcohols, PPh3, DEAD | >90% | High regioselectivity due to chelation |

Introduction of the Methyl Group at the 2-Position

The methyl group at the 2-position is introduced via methylation of the indazole nitrogen:

- Method: Methyl iodide or methyl sulfate in the presence of base (e.g., potassium carbonate) in polar aprotic solvents such as DMSO or DMF.

- Research Findings: Methylation is most efficient when performed on N-alkylated intermediates, with yields exceeding 85%, and avoids methylation of other sites to prevent isomer formation.

Carboxylation or Esterification at the 5-Position

The carboxylate ester is typically introduced through:

- Fischer esterification: Reacting the corresponding acid with methanol under acidic conditions.

- Direct carboxylation: Using carbon dioxide under pressure with catalytic bases, although less common in this context.

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Fischer esterification | Acid, methanol | Reflux | 90-98% | Widely used for ester formation |

| Direct carboxylation | CO₂, base | Elevated pressure | Variable | Less common in this synthesis |

Data Summary Table

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-methyl-2H-indazole-5-carboxylate exhibits several biological activities, making it a compound of interest in medicinal chemistry:

- Antimicrobial Properties : Studies have shown that indazole derivatives, including this compound, possess antimicrobial activity against various pathogens, including Candida species. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) effective against Candida albicans and Candida glabrata .

- Anti-inflammatory and Analgesic Effects : Preliminary investigations suggest that this compound may exhibit anti-inflammatory and analgesic properties, although further studies are required to elucidate the mechanisms involved.

Therapeutic Potential

The unique structure of this compound positions it as a candidate for drug development targeting various diseases. The following therapeutic areas are particularly promising:

- Antifungal Agents : The compound's efficacy against Candida species highlights its potential as a new antifungal agent. Ongoing research is focused on optimizing its structure to enhance activity and reduce toxicity.

- Cancer Research : Indazole derivatives have been explored for their anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be investigated further in this context.

- Pain Management : Given its potential analgesic properties, this compound may be explored as a novel pain management solution in clinical settings.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activities of this compound and its derivatives:

Mechanism of Action

The mechanism of action of methyl 2-methyl-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2H-Indazole-5-carboxylate (CAS No. Unspecified)

- Structural Difference : The ethyl ester derivative replaces the methyl ester group with an ethyl chain.

- Impact on Properties : The longer alkyl chain increases molecular weight (204.2 g/mol vs. 190.2 g/mol) and may reduce solubility in polar solvents compared to the methyl ester .

- Synthetic Utility : Ethyl esters are often used in reactions requiring slower hydrolysis rates, which could influence pharmacokinetics in drug candidates.

Methyl 2-methyl-2H-indazole-6-carboxylate (CAS No. 1071433-01-6)

- Structural Difference : Positional isomer with the carboxylate group at the 6-position instead of the 5-position.

- This isomer is less commonly reported in bromination reactions compared to the 5-carboxylate analog .

Methyl 3-iodo-1H-indazole-5-carboxylate (CAS No. 885271-25-0)

- Structural Difference : Incorporates an iodine atom at the 3-position of the indazole ring.

- However, steric hindrance may reduce reaction yields in further derivatization steps .

2-Methyl-2H-indazole-5-carbonitrile (CAS No. Unspecified)

- Structural Difference : Replaces the carboxylate group with a nitrile (-CN) moiety.

- However, it lacks the ester functionality required for specific coupling reactions (e.g., amide bond formation) .

Tabulated Comparison of Key Properties

Research Findings and Pharmacological Relevance

- Bromodomain Inhibition : this compound serves as a critical intermediate in synthesizing bromodomain 2-specific inhibitors. Its 5-position carboxylate group enables precise bromination at the 4-position of the indazole ring, a step crucial for achieving target selectivity .

- Positional Isomerism: The 6-carboxylate isomer (CAS No. 1071433-01-6) shows reduced utility in bromination reactions, highlighting the importance of substituent positioning in directing reactivity .

- Halogenated Derivatives: Iodo-substituted analogs (e.g., CAS No. 885271-25-0) demonstrate enhanced binding in kinase assays but require optimized conditions to mitigate steric challenges .

Biological Activity

Methyl 2-methyl-2H-indazole-5-carboxylate (CAS 1092351-86-4) is a compound belonging to the indazole family, characterized by its bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a detailed overview of its biological activity based on diverse research findings.

Overview of Biological Activity

This compound exhibits significant biological activities attributed to its interaction with various biomolecules. The compound is primarily studied for its:

- Antimicrobial Properties : It has shown effectiveness against several pathogens, including bacteria and protozoa.

- Anticancer Potential : Research indicates that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

The biological activity of this compound is largely due to its ability to interact with specific enzymes and proteins within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that influence cell growth and survival.

Antimicrobial Activity

A study evaluating the antimicrobial activity of various indazole derivatives, including this compound, demonstrated notable efficacy against pathogens such as Escherichia coli and Candida albicans. The results indicated that certain derivatives were more potent than the reference drug metronidazole, showcasing the compound's potential as an antimicrobial agent.

| Compound | Pathogen | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | E. coli | 12.5 | More potent than metronidazole |

| This compound | C. albicans | 15.0 | Comparable to standard antifungals |

Anticancer Activity

Research published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, revealing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 8.0 | Induced apoptosis |

| MCF-7 (breast cancer) | 10.5 | Inhibited proliferation |

Synthesis and Structural Modifications

The synthesis of this compound typically involves several key steps, allowing for further modifications that enhance its biological activity. Researchers have explored various synthetic methodologies, including:

- Transition Metal-Catalyzed Reactions : These methods improve yield and efficiency.

- Functional Group Modifications : Altering substituents on the indazole ring can lead to derivatives with enhanced or altered biological properties.

Q & A

Q. What are the established synthetic routes for Methyl 2-methyl-2H-indazole-5-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification or coupling reactions. For example:

- Esterification: Reacting 2-methyl-2H-indazole-5-carboxylic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux. Similar protocols are used for indole derivatives, where reflux with acetic acid facilitates condensation (see Scheme 2 in ).

- Coupling Reactions: Alkylation or acylation of pre-functionalized indazole intermediates, as seen in the synthesis of Isobutyl 1-pentyl-1H-indazole-3-carboxylate ().

Q. Table 1: Optimization of Reaction Conditions

| Method | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Acid-catalyzed esterification | H₂SO₄, MeOH, reflux (3–5 h) | 60–75% | Hydrolysis of ester under prolonged heating |

| Coupling with methyl halide | K₂CO₃, DMF, 80°C, 12 h | 50–65% | Competing N-alkylation side reactions |

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the methyl ester (COOCH₃) at ~3.9 ppm (singlet) and the indazole aromatic protons (6.8–8.1 ppm). Compare with data for Methyl 5-hydroxy-1H-indole-3-carboxylate ().

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., 2H vs. 1H tautomerism) using SHELXL for refinement ().

- IR Spectroscopy: Ester C=O stretch at ~1720 cm⁻¹ and indazole ring vibrations ().

Advanced Research Questions

Q. How can contradictions between computational (DFT) and experimental spectral data be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or tautomeric equilibria. Strategies include:

- Solvent Correction: Apply implicit solvent models (e.g., PCM) in DFT calculations to match experimental NMR shifts ( used similar approaches for methyl benzoates).

- Dynamic Effects: Use variable-temperature NMR to detect tautomerism, as seen in benzoxazole studies ().

- Crystallographic Validation: Compare DFT-optimized geometries with X-ray structures refined via SHELXL ().

Q. Table 2: Resolving Data Contradictions

Q. What are the stability profiles of this compound under varying storage and reaction conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 150°C; monitor via TGA. For synthesis, avoid prolonged reflux (>5 h) to prevent ester hydrolysis ().

- Light Sensitivity: Store in amber vials at –20°C under inert gas (N₂/Ar), as recommended for similar esters ().

- pH Sensitivity: Labile in strong acidic/basic conditions; stabilize in neutral buffers during biological assays.

Q. How can regioselectivity challenges in indazole functionalization be addressed during synthesis?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., esters) to control C–H functionalization sites. For example, the 5-position is activated for electrophilic substitution due to the ester’s electron-withdrawing effect (analogous to indole systems in ).

- Protection/Deprotection: Temporarily protect the indazole nitrogen with Boc groups to prevent undesired alkylation (as in ).

Key Methodological Takeaways

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.